molecular formula C29H43NO6 B1146116 Delaminomycin A CAS No. 149779-38-4

Delaminomycin A

Cat. No. B1146116
CAS RN: 149779-38-4
M. Wt: 501.66
InChI Key:
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Description

Delaminomycin A is a novel compound identified for its role as an extracellular matrix receptor antagonist and serves as a new class of potent immunomodulators. It was isolated from the culture broth of Streptomyces albulus MJ202-72F3. This compound, alongside others in its family, exhibits inhibitory activity on cell adhesion to components of the extracellular matrix, showcasing its potential in modulating immune responses and its antimicrobial activity against Gram-positive bacteria (Ueno et al., 1993).

Synthesis Analysis

The biosynthesis of this compound involves six acetate units, five propionate units, and one glycine unit, as determined through feeding studies with 13C-labeled compounds followed by 13C NMR analyses. This insight into its biosynthetic pathway highlights the complex natural synthesis mechanisms employed by Streptomyces albulus (Ueno et al., 1993).

Molecular Structure Analysis

The molecular structure of this compound was elucidated to be 3-[[2-[(3E,5E)-2,8-dihydroxy-7-methyl-3,5-decadienyl]-1,6,8-trimethyl-1,2,4a,5,6,7,8,8a-octahydro-1-naphthyl]carbonyl]-5-hydroxypyrrolidine-2,4-dione. This structure determination was based on spectral properties and chemical studies, showcasing its unique configuration and functional groups integral to its biological activity (Ueno et al., 1993).

Chemical Reactions and Properties

While specific chemical reactions involving this compound are not detailed in the available literature, its structural elucidation suggests that it participates in complex interactions with cellular components. Its activity as an extracellular matrix receptor antagonist underscores its potential in disrupting cellular adhesion processes, pivotal in immunomodulation and antimicrobial effects.

Physical Properties Analysis

The physical properties of this compound, such as solubility, melting point, and stability, have not been explicitly detailed in the available research. However, its isolation as a white powder after purification processes like centrifugal partition chromatography and preparative reverse-phase HPLC suggests notable stability and solubility characteristics conducive to its biological activity (Ueno et al., 1993).

Chemical Properties Analysis

The chemical properties of this compound, particularly its role in inhibiting cell adhesion to extracellular matrix components, highlight its function as a potent immunomodulator. Its structural features, including the acyl tetramic acid moiety, contribute to its activity against Gram-positive bacteria and its potential in therapeutic applications beyond its initial discovery (Ueno et al., 1993).

Scientific Research Applications

  • Delaminomycin A was isolated from the culture broth of Streptomyces albulus and has been found to inhibit the binding of cells to fibronectin and laminin, components of the extracellular matrix (Ueno et al., 1993).

  • The structure of this compound was elucidated, revealing its potential as an extracellular matrix receptor antagonist and immunomodulator. This property could be significant in the development of new immunomodulatory drugs (Ueno et al., 1993).

  • This compound and its derivatives, including delaminomycins B and C, were studied for their structure-activity relationships. These studies are crucial for understanding the biological activities of these compounds and their potential therapeutic applications (Ueno et al., 1993).

  • The biosynthesis of this compound was investigated, providing insights into its production process. This information is essential for potential large-scale synthesis and pharmaceutical applications (Ueno et al., 1993).

Mechanism of Action

Target of Action

Delaminomycin A primarily targets components of the extracellular matrix (ECM), including fibronectin, laminin, and collagen type IV . These components play a crucial role in cell adhesion, a process that is fundamental to the organization of cells into tissues and organs. By interacting with these targets, this compound can influence cell behavior and function.

Mode of Action

This compound interacts with its targets by acting as a low molecular weight inhibitor of cell adhesion to ECM components . This interaction results in the suppression of cell adhesion, thereby affecting the organization and function of cells within tissues.

Biochemical Pathways

The biosynthesis of this compound involves several biochemical pathways. It is derived from six acetate units, five propionate units, and one glycine unit . These components are assembled in a specific sequence to form the complex structure of this compound. The inhibition of cell adhesion to ECM components by this compound can affect various downstream cellular processes, including cell migration, proliferation, and differentiation.

Result of Action

The primary result of this compound’s action is the inhibition of cell adhesion to ECM components . This can suppress immune responses in vitro and in vivo and exhibit antimicrobial activity on Gram-positive bacteria . By disrupting cell adhesion, this compound can influence a variety of cellular processes and responses, potentially leading to changes in tissue organization and function.

Biochemical Analysis

Biochemical Properties

Delaminomycin A interacts with various biomolecules, primarily those involved in cell adhesion to ECM components . It exhibits inhibitory activity for cell adhesion to ECM components, which suggests that it may interact with enzymes and proteins involved in these processes .

Cellular Effects

This compound has been shown to suppress immune responses in vitro and in vivo . It also exhibits antimicrobial activity on Gram-positive bacteria . These effects suggest that this compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its role as a low molecular weight inhibitor of cell adhesion to ECM components . This suggests that it exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression.

Metabolic Pathways

The metabolic pathways of this compound involve its biosynthesis from six acetate units, five propionate units, and one glycine unit . This suggests that it interacts with enzymes or cofactors involved in these pathways, potentially affecting metabolic flux or metabolite levels.

properties

IUPAC Name

(3Z)-3-[[2-[(3E,5E)-2,8-dihydroxy-7-methyldeca-3,5-dienyl]-1,6,8-trimethyl-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-1-yl]-hydroxymethylidene]-5-hydroxypyrrolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H43NO6/c1-6-22(32)17(3)9-7-8-10-21(31)15-20-12-11-19-14-16(2)13-18(4)24(19)29(20,5)26(34)23-25(33)28(36)30-27(23)35/h7-12,16-22,24,28,31-32,34,36H,6,13-15H2,1-5H3,(H,30,35)/b9-7+,10-8+,26-23-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEZPXPDCVAUXRV-XBBTVXHCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(C)C=CC=CC(CC1C=CC2CC(CC(C2C1(C)C(=C3C(=O)C(NC3=O)O)O)C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C(C)/C=C/C=C/C(CC1C=CC2CC(CC(C2C1(C)/C(=C/3\C(=O)C(NC3=O)O)/O)C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H43NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

149779-38-4
Record name Delaminomycin A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149779384
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Q & A

Q1: What is Delaminomycin A and what is its mechanism of action?

A: this compound is a novel, naturally occurring compound isolated from the bacteria Streptomyces albulus. [, ] It acts as an antagonist of extracellular matrix (ECM) receptors, meaning it blocks the interaction between cells and ECM components like fibronectin and laminin. [, ] While the exact mechanism is not fully elucidated, this inhibition of cell adhesion is believed to be the basis for its immunosuppressive and antimicrobial effects. []

Q2: What is the structure of this compound and what is its molecular weight?

A: this compound is characterized by an acyl tetramic acid moiety linked to a substituted octahydronaphthalene ring system. [] Its full chemical name is 3-[[2-[(3E,5E)-2,8-dihydroxy-7-methyl-3,5-decadienyl]- 1,6,8- trimethyl-1,2,4a,5,6,7,8,8a-octahydro-1-naphthyl]carbonyl]-5- hydroxypyrrolidine-2,4-dione. [] The molecular formula of this compound is C27H41NO6, and its molecular weight is 479.6 g/mol. []

Q3: How is this compound biosynthesized?

A: Studies using 13C-labeled precursors have revealed that this compound is assembled from simpler metabolic building blocks. [, ] Specifically, it is derived from six acetate units, five propionate units, and one glycine unit. [] This information provides insights into the metabolic pathways involved in its production by Streptomyces albulus.

Q4: Has the relationship between the structure of this compound and its biological activity been investigated?

A: Yes, structure-activity relationship (SAR) studies have been conducted on this compound and its derivatives. [] These studies revealed that modifications to the molecule, such as the introduction of a spiro ring system or changes to the C-5' substituent of the pyrrolidine ring, can significantly impact its biological activity. [] For instance, spiro compounds exhibited stronger inhibition of B16 melanoma cell adhesion and Con A-induced lymphocyte proliferation compared to the parent compounds. [] Conversely, the presence of a hydroxyl group at the C-5' position was associated with greater immunosuppressive activity in certain assays. []

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